2-Fluoro-5-isopropoxynicotinic Acid: Chemical Properties, Synthesis, and Applications in Drug Discovery
2-Fluoro-5-isopropoxynicotinic Acid: Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7) is a highly specialized, fluorinated pyridine derivative that serves as a critical building block in modern medicinal chemistry and drug discovery. Characterized by its unique substitution pattern—a fluorine atom at the C2 position, a carboxylic acid at C3, and an isopropoxy group at C5—this molecule is engineered to optimize both the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). It is notably utilized in the synthesis of dihydropyridophthalazinone derivatives, a potent class of poly(ADP-ribose) polymerase (PARP) inhibitors[1].
This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural design, and a field-proven, self-validating synthetic protocol for its preparation.
Physicochemical Properties
Understanding the baseline physical and chemical parameters of 2-Fluoro-5-isopropoxynicotinic acid is essential for formulation, storage, and downstream synthetic integration. The quantitative data is summarized in Table 1 below[2][3].
Table 1: Key Physicochemical and Structural Parameters
| Parameter | Value |
| Chemical Name | 2-Fluoro-5-isopropoxynicotinic acid |
| CAS Number | 1370025-60-7 |
| Molecular Formula | C9H10FNO3 |
| Molecular Weight | 199.18 g/mol |
| Boiling Point | 355.0 ± 37.0 °C (Predicted) |
| Standard Purity | ≥ 97.0% |
| Storage Temperature | 2–8 °C (Refrigerated) |
| InChI Key | HEFQUUJFMQWYGA-UHFFFAOYSA-N |
Mechanistic Rationale in Drug Design
As a Senior Application Scientist, it is crucial to understand why this specific building block is chosen over simpler pyridine derivatives. The structural features of 2-Fluoro-5-isopropoxynicotinic acid are not arbitrary; they are meticulously designed to impart specific properties to the final drug candidate:
-
C2-Fluorine Substitution: The highly electronegative fluorine atom adjacent to the pyridine nitrogen significantly decreases the basicity ( pKa ) of the pyridine ring. This modification improves the metabolic stability of the final API by reducing its susceptibility to N -oxidation by hepatic cytochrome P450 enzymes. Furthermore, the C–F bond acts as a bioisostere for hydrogen or hydroxyl groups, capable of participating in multipolar interactions with target protein backbones without acting as a hydrogen bond donor.
-
C5-Isopropoxy Group: The isopropoxy ether provides a sterically demanding, lipophilic moiety. In the context of kinase or PARP inhibitors, this bulky group is ideal for occupying deep hydrophobic pockets within the enzyme's active site, thereby increasing target affinity and selectivity. The ether oxygen also retains the ability to act as a localized hydrogen bond acceptor.
-
C3-Carboxylic Acid: This serves as the primary synthetic handle. It enables straightforward amide bond formation, allowing the building block to be coupled with various complex amines to build advanced molecular architectures.
Applications in Oncology: PARP Inhibition
The most prominent application of 2-Fluoro-5-isopropoxynicotinic acid is its use as an intermediate in the synthesis of PARP inhibitors. According to patent literature (WO2011/130661 A1, BioMarin Pharmaceutical Inc.), related fluorinated pyridine scaffolds are integral to the development of dihydropyridophthalazinones[1]. These compounds act by trapping PARP at sites of single-strand DNA breaks, preventing DNA repair and leading to double-strand breaks. In cancer cells harboring BRCA1/2 mutations, this induces synthetic lethality.
Mechanism of PARP inhibitors utilizing fluorinated pyridine scaffolds.
Experimental Protocol: Synthesis Workflow
The following step-by-step methodology details a robust, high-yield synthetic route for 2-Fluoro-5-isopropoxynicotinic acid starting from commercially available 2-fluoro-5-hydroxynicotinic acid.
Methodological Rationale (Causality)
Attempting selective O -alkylation of the phenol in the presence of a free carboxylic acid frequently results in complex mixtures of unreacted starting material, mono-alkylated, and di-alkylated products. To engineer a self-validating and scalable system, this protocol utilizes a global alkylation strategy to fully convert the starting material into a single, easily purifiable intermediate (isopropyl 2-fluoro-5-isopropoxynicotinate). This is followed by a mild, selective saponification to liberate the target carboxylic acid without compromising the C2-fluorine atom.
Step-by-step synthetic workflow for 2-fluoro-5-isopropoxynicotinic acid.
Step 1: Global Isopropylation (Etherification & Esterification)
-
Setup: Charge a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 2-fluoro-5-hydroxynicotinic acid (1.0 equivalent).
-
Solvation & Deprotonation: Dissolve the starting material in anhydrous N,N -Dimethylformamide (DMF) (approx. 10 mL/g). Add Potassium Carbonate ( K2CO3 , 3.0 equivalents). Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation of both the carboxylic acid and the phenolic hydroxyl group.
-
Alkylation: Dropwise, add 2-iodopropane (3.0 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to 60 °C and maintain stirring for 12 hours. Monitor the reaction via TLC or LC-MS until the starting material is completely consumed.
-
Workup: Cool the mixture to room temperature, dilute with water, and extract with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the intermediate ester.
Step 2: Selective Saponification
-
Setup: Dissolve the crude isopropyl 2-fluoro-5-isopropoxynicotinate intermediate in a solvent mixture of Tetrahydrofuran (THF) and Water (3:1 v/v).
-
Hydrolysis: Add Lithium Hydroxide Monohydrate ( LiOH⋅H2O , 2.0 equivalents). Stir the reaction at room temperature for 4 hours.
-
Expert Note: LiOH in aqueous THF provides mild hydrolysis. Avoid using NaOH at elevated temperatures, as the hydroxide ion can act as a nucleophile and displace the C2-fluorine via Nucleophilic Aromatic Substitution ( SNAr ).
-
-
Workup & Isolation: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer in an ice bath and carefully acidify to pH ~3 using 1N HCl .
-
Collection: The product, 2-fluoro-5-isopropoxynicotinic acid, will precipitate as a solid. Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure product.
Analytical Validation
To ensure the integrity of the protocol, the final product must be validated through the following self-validating checks:
-
LC-MS: Confirm the presence of the molecular ion peak at [M+H]+=200.1 .
-
1 H NMR (DMSO- d6 ): Verify the presence of a characteristic septet at ~4.6 ppm (1H, -CH- of the isopropoxy group) and a doublet at ~1.3 ppm (6H, two methyl groups). Crucially, the absence of a second set of isopropyl signals confirms that the ester was successfully and completely hydrolyzed.
References
-
World Intellectual Property Organization (WIPO). (2011). WO2011130661 - METHODS OF USING DIHYDROPYRIDOPHTHALAZINONE INHIBITORS OF POLY (ADP-RIBOSE)POLYMERASE (PARP) (Inventors: B. Wang, D. Chu; Assignee: BioMarin Pharmaceutical Inc.). Retrieved March 10, 2026, from [Link]
